molecular formula C6H7NO B1235901 6-Azabicyclo[3.2.0]hept-3-en-7-one CAS No. 63838-48-2

6-Azabicyclo[3.2.0]hept-3-en-7-one

Cat. No.: B1235901
CAS No.: 63838-48-2
M. Wt: 109.13 g/mol
InChI Key: HGDDVGDYVZZSGO-UHFFFAOYSA-N
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Description

6-Azabicyclo[3.2.0]hept-3-en-7-one is a heterocyclic compound with the molecular formula C6H7NO. It is characterized by a bicyclic structure that includes a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.0]hept-3-en-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure .

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.0]hept-3-en-7-one involves its interaction with specific molecular targets and pathways. For instance, as a precursor to cispentacin, it undergoes enzymatic hydrolysis to form the active antifungal agent. The molecular targets and pathways involved in this process include specific enzymes that catalyze the hydrolysis reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrogen atom and the bicyclic structure with a double bond makes this compound unique. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-azabicyclo[3.2.0]hept-3-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDDVGDYVZZSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30980482
Record name 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63838-48-2
Record name 2-Azabicyclo(2.2.1)hept-5-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063838482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Azabicyclo[3.2.0]hepta-3,6-dien-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30980482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.0]hept-3-en-7-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6-Azabicyclo[3.2.0]hept-3-en-7-one

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